2-Methoxy-2,6,6-trimethylheptane-3,5-dione
Description
2-Methoxy-2,6,6-trimethylheptane-3,5-dione is a β-diketone derivative characterized by a central diketone backbone (positions 3 and 5) flanked by methyl and methoxy substituents. For instance, the cerium(IV) complex tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) incorporates a closely related ligand (2-methanidyl-2,6,6-trimethylheptane-3,5-dione), where the methanidyl group ([CH₂⁻]) replaces the methoxy group ([OCH₃]) .
Properties
IUPAC Name |
2-methoxy-2,6,6-trimethylheptane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-10(2,3)8(12)7-9(13)11(4,5)14-6/h7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJCDOSDACXFTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2,6,6-trimethylheptane-3,5-dione typically involves the reaction of 2,6,6-trimethylheptane-3,5-dione with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2,6,6-trimethylheptane-3,5-dione and methanol into the reactor, with the acid catalyst being added in a controlled manner.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2,6,6-trimethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of the methoxy group.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methoxy-2,6,6-trimethylheptane-3,5-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of advanced materials, including catalysts and electronic components.
Mechanism of Action
The mechanism of action of 2-Methoxy-2,6,6-trimethylheptane-3,5-dione involves its ability to coordinate with metal ions. The methoxy and carbonyl groups in the compound act as electron donors, forming stable chelates with metal ions. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various catalytic and synthetic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following table summarizes key differences between 2-Methoxy-2,6,6-trimethylheptane-3,5-dione and its analogs:
Physical and Chemical Properties
- 2,2,6,6-Tetramethylheptane-3,5-dione: Molecular Weight: 184.28 g/mol Boiling Point: 202.8°C at 760 mmHg Melting Point: 19°C Flash Point: 67.2°C . The absence of a methoxy group reduces polarity compared to the target compound, favoring applications in nonpolar environments.
Cerium(IV) Complex Ligand :
- The ligand (2-methanidyl-2,6,6-trimethylheptane-3,5-dione) forms stable octahedral complexes with Ce⁴⁺, as evidenced by its use in advanced materials . The methanidyl group ([CH₂⁻]) likely enhances electron donation to the metal center, a feature that a methoxy group ([OCH₃]) might modify due to its lone-pair electrons.
Biological Activity
Overview
2-Methoxy-2,6,6-trimethylheptane-3,5-dione is a β-diketonate compound notable for its unique structure that includes a methoxy group. This structural feature enhances its stability and reactivity, making it a subject of interest in various fields, including coordination chemistry and biological research. The compound's ability to form stable complexes with metal ions is particularly relevant for its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C11H20O3
- Molecular Weight : 200.28 g/mol
- InChI Key : PXJCDOSDACXFTB-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions through its carbonyl and methoxy groups. This coordination can significantly influence the reactivity and properties of the metal complexes formed. The compound's interaction with biological systems may involve:
- Metal Ion Chelation : The formation of stable chelates with essential metal ions (e.g., zinc, copper), which can modulate their biological availability and activity.
- Antioxidant Properties : Potential reduction of oxidative stress through metal ion interactions that stabilize reactive oxygen species (ROS).
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.
Cytotoxicity and Anticancer Potential
In cytotoxicity assays against cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant cell growth inhibition:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These results indicate a promising anticancer activity that warrants further investigation into the underlying mechanisms and potential therapeutic applications.
Case Studies
-
Study on Metal Complexes :
A study explored the synthesis of metal complexes using this compound as a ligand. The resulting complexes showed enhanced biological activities compared to the free ligand. For instance, copper(II) complexes exhibited increased antioxidant activity due to improved metal ion stabilization in biological environments . -
Antioxidant Activity Assessment :
Another research focused on assessing the antioxidant potential of the compound in various assays (DPPH radical scavenging assay). The results indicated that this compound could effectively scavenge free radicals with an IC50 value comparable to established antioxidants like ascorbic acid .
Q & A
Q. What are the optimal synthetic routes for 2-Methoxy-2,6,6-trimethylheptane-3,5-dione, and how can purity be ensured?
- Methodological Answer : The synthesis of structurally similar β-diketones (e.g., 2,2,6,6-tetramethylheptane-3,5-dione) typically involves Claisen condensation or acetylation of ketones under acidic/basic conditions. For example, alkylation of diketones with methylating agents (e.g., methyl iodide) in the presence of a base like KOH could introduce methoxy groups . Purification often employs fractional distillation or recrystallization using solvents like hexane/ethyl acetate. Purity validation requires GC-MS (>95% purity) and NMR to confirm absence of byproducts (e.g., unreacted starting materials) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can resolve methyl/methoxy substituents and diketone carbonyl signals (e.g., δ ~2.1–2.5 ppm for methyl groups; δ ~3.3 ppm for methoxy) .
- IR Spectroscopy : Strong C=O stretches (~1700–1750 cm) and C-O-C stretches (~1100 cm) confirm diketone and methoxy functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- XRD : For crystalline derivatives, XRD provides bond-length data and steric hindrance analysis .
Q. What are the key physicochemical properties of this compound relevant to experimental handling?
- Methodological Answer :
| Property | Value/Range | Method/Source |
|---|---|---|
| Melting Point | ~60–65°C (estimated) | Analogous diketones |
| Boiling Point | ~180–190°C (estimated) | Similar alkylated diketones |
| Solubility | Low in water; high in THF, DCM | Empirical data from β-diketones |
| Stability: Hydrolytically stable under anhydrous conditions but may degrade in acidic/basic media. Store at –20°C in inert atmospheres . |
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in coordination chemistry?
- Methodological Answer : The bulky 2,6,6-trimethyl groups create steric hindrance, limiting access to the diketone moiety. This can be studied via:
- Kinetic Experiments : Compare reaction rates with less-hindered analogs (e.g., 2,2-dimethyl derivatives) in metal-chelation reactions .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict ligand-metal binding affinity .
- X-ray Crystallography : Analyze coordination geometries in metal complexes (e.g., Cu(II) or Fe(III)) to quantify steric constraints .
Q. What strategies resolve contradictions in spectral data for this compound?
- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Address via:
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing signal splitting/shifts at different temperatures .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and verify connectivity .
- Comparative Analysis : Cross-reference with databases (e.g., PubChem, NIST) for analogous compounds .
Q. How does the methoxy group impact the compound’s stability under oxidative or photolytic conditions?
- Methodological Answer :
- Oxidative Stability : Perform accelerated degradation studies using HO or UV/O. Monitor via HPLC for decomposition products (e.g., quinones or carboxylic acids) .
- Photolytic Studies : Expose to UV light (254 nm) and analyze using LC-MS to detect radical intermediates or bond cleavage .
- Mechanistic Probes : Use ESR spectroscopy to trap free radicals generated during degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
